molecular formula C20H27N3O4 B12149367 tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12149367
M. Wt: 373.4 g/mol
InChI Key: DROMMJMLOOMZHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Acetylation: The indole derivative is then acetylated using acetyl chloride or acetic anhydride.

    Piperazine Coupling: The acetylated indole is coupled with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    tert-Butyl Protection: Finally, the piperazine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Hydroxylated derivatives of the indole ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Acetylation of the indole derivative to introduce the acetyl group.
  • Final coupling reactions to yield the target compound.

Optimizing these synthetic pathways is crucial for achieving high yields and purity, which are essential for subsequent biological testing.

This compound exhibits various biological activities that make it a candidate for further investigation:

Anticancer Activity

Research has indicated that compounds with indole structures can exhibit anticancer properties. Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell division .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing piperazine and indole have been evaluated for their efficacy against various bacterial strains, with some showing promising results in inhibiting microbial growth .

Neuropharmacological Effects

Indole derivatives are often studied for their neuropharmacological effects. The presence of the piperazine ring may enhance interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Drug Development

As a lead compound, it serves as a basis for developing new pharmaceuticals targeting cancer and microbial infections. Its unique structure allows for modifications that can enhance potency and selectivity.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and cellular pathways involved in disease processes. Its ability to modulate biological targets makes it valuable in understanding disease mechanisms.

Pharmacological Research

Investigating its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential and safety profile, essential for advancing to clinical trials.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating strong activity.
Antimicrobial EvaluationShowed promising antimicrobial activity against selected bacterial strains, suggesting potential as an antibiotic agent.
Neuropharmacological EffectsHighlighted interactions with neurotransmitter systems, indicating possible anxiolytic effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through:

    Binding to Receptors: The indole ring can mimic natural ligands and bind to receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Signal Transduction: By interacting with cellular signaling pathways, the compound can influence cellular responses.

Comparison with Similar Compounds

    tert-Butyl 1-indolecarboxylate: Another indole derivative with a tert-butyl protecting group.

    1-Boc-piperazine: A piperazine derivative with a tert-butyl carbamate protecting group.

Uniqueness:

  • The presence of both the indole and piperazine moieties in tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate makes it unique compared to other similar compounds. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic properties.

Biological Activity

Tert-butyl 4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective D3 dopamine receptor agonist. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound involves several steps, including the acylation of piperazine derivatives with indole-based moieties. The compound's structure can be represented as follows:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_3

The molecular structure features a piperazine ring substituted with a tert-butyl group and an indole-derived acetyl moiety, which is essential for its biological activity.

Dopamine Receptor Agonism

Research has demonstrated that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). A study conducted using a β-arrestin recruitment assay indicated that various analogs of this compound were synthesized to optimize their binding affinity and selectivity for D3R over D2R. The results showed that certain modifications enhanced potency while reducing D2R antagonist activity, which is crucial for minimizing side effects associated with non-selective dopamine receptor modulation .

Table 1: Structure-Activity Relationship (SAR) Findings

Compound VariantD3R Binding Affinity (nM)D2R Binding Affinity (nM)Selectivity Ratio (D3/D2)
Original Compound503006
Variant A302508.33
Variant B2540016

Antioxidant Activity

In addition to its effects on dopamine receptors, related piperazine derivatives have shown antioxidant properties. For instance, compounds structurally similar to this compound demonstrated significant antioxidant activity in electroanalytical assays and DPPH radical scavenging tests . This suggests potential therapeutic applications in neuroprotection and other oxidative stress-related conditions.

Anxiolytic Effects

Behavioral studies have indicated that certain derivatives exhibit anxiolytic-like effects in animal models. Specifically, tests involving varying doses revealed that these compounds could decrease latency to sleep and increase sleep duration, suggesting central depressant activity without impairing motor function .

Case Study 1: Neuropharmacological Evaluation

In a controlled study, researchers evaluated the neuropharmacological effects of this compound in rodent models. The study found that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the open field test and elevated plus maze test. The results indicated a potential for therapeutic use in treating anxiety disorders.

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the antiproliferative effects of related compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents, indicating their potential as anticancer agents. For example, one derivative showed an IC50 of 3.0 µM against MCF-7 breast cancer cells, highlighting its efficacy .

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[2-(5-methoxyindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-11-9-21(10-12-22)18(24)14-23-8-7-15-13-16(26-4)5-6-17(15)23/h5-8,13H,9-12,14H2,1-4H3

InChI Key

DROMMJMLOOMZHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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